molecular formula C18H24N2O6S2 B2403333 (2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine CAS No. 1206153-03-8

(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine

Cat. No. B2403333
CAS RN: 1206153-03-8
M. Wt: 428.52
InChI Key: JJCOWAIDFUNWQC-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine is a useful research compound. Its molecular formula is C18H24N2O6S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Application in Hydrogel Modification

A study by Aly and El-Mohdy (2015) involved modifying radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through a condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification led to increased thermal stability and demonstrated potential for medical applications due to its antibacterial and antifungal activities.

Role in Oxidative Chlorination

Research by Derzhinskii, Konyushkin, and Prilezhaeva (1978) detailed the oxidative chlorination of hydroxyalkyl sulfides, which is significant in the formation of sulfonyl groups. This study highlighted the chemical transformation process, providing insights into possible mechanisms and applications in chemical synthesis.

Synthesis of Substituted Phenyl Amines

Fischer and Troschütz (2003) explored the synthesis of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate. These compounds, described in their study, have pharmaceutical and medicinal interest, showcasing the compound's relevance in drug development and medical research Fischer & Troschütz, 2003.

Photoredox Catalysis in Organic Synthesis

Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from primary amine derivatives. This innovative approach highlights the use of redox-activated amines in synthesizing complex molecular scaffolds, demonstrating the compound's utility in advanced organic synthesis Ociepa et al., 2018.

Amino Protection in Organic Synthesis

Zhao et al. (1984) reported on the use of dialkylphosphoryl group as an amino protection group in various amines. Their research emphasized the stability and utility of such compounds in acid media, underscoring its significance in organic synthesis Zhao et al., 1984.

properties

IUPAC Name

N-(2-hydroxypropyl)-4-[4-(2-hydroxypropylsulfamoyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S2/c1-13(21)11-19-27(23,24)17-7-3-15(4-8-17)16-5-9-18(10-6-16)28(25,26)20-12-14(2)22/h3-10,13-14,19-22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCOWAIDFUNWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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